2,4-Dihydroxybenzaldehyde oxime

Übersicht

Beschreibung

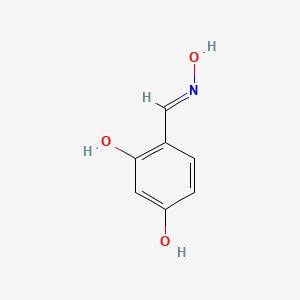

2,4-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of 2,4-dihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

2,4-Dihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dihydroxybenzaldehyde Oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Condensation Reactions: It can react with hydrazides to form hydrazones.

Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.

Substitution Reactions: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Condensation: Methanol or ethanol as solvents, with hydrazides such as isonicotinic acid hydrazide.

Reduction: Reducing agents like sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products Formed

Hydrazones: Formed from condensation reactions.

Amines: Formed from reduction of the oxime group.

Nitroso Compounds: Formed from oxidation of the oxime group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DHBO has garnered attention for its potential applications in drug development, particularly as a precursor for synthesizing bioactive compounds. Research indicates that transition metal complexes derived from DHBO exhibit enhanced biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that copper(II) complexes formed with DHBO show promising dual anticancer and antimetastatic actions against human osteosarcoma models .

Catalysis

The formation of transition metal complexes with DHBO has been a focal point in catalysis research. These complexes have shown promise in organic synthesis, particularly in oxidation and reduction reactions. Recent advancements include microwave-assisted synthesis methods that improve the efficiency and sustainability of producing these complexes . The catalytic properties of DHBO-derived metal complexes make them valuable in various industrial applications.

Environmental Remediation

DHBO and its metal complexes are being explored for their potential in environmental remediation, specifically in removing heavy metals and pollutants from contaminated water sources. The ability of these compounds to chelate metal ions enhances their effectiveness in environmental cleanup efforts .

Coordination Chemistry

The coordination chemistry of oxime derivatives, including DHBO, has been extensively studied. These compounds can act as bidentate ligands, forming stable complexes with various metal ions. This property is crucial for applications in sensors and analyte recognition systems, where selective binding to specific metal ions is required .

Table: Summary of Key Applications

Recent Advances

Recent reviews highlight the advancements in the synthesis and applications of DHBO and its metal complexes. Innovative synthetic methodologies, such as green chemistry approaches, have improved the sustainability of DHBO production while enhancing its reactivity for various applications . Furthermore, ongoing research aims to explore new derivatives of DHBO to expand its applicability across different scientific domains.

Wirkmechanismus

The mechanism of action of 2,4-dihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and DNA. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding with DNA, affecting its structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dihydroxybenzaldehyde Oxime

- 3,4-Dihydroxybenzaldehyde Oxime

- 2,4-Dihydroxybenzaldehyde

Uniqueness

2,4-Dihydroxybenzaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two hydroxyl groups at the 2 and 4 positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Biologische Aktivität

2,4-Dihydroxybenzaldehyde oxime (CAS No. 5399-68-8) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at the 2 and 4 positions of the benzene ring, along with an oxime functional group. This structure contributes to its reactivity and biological properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. The phenolic hydroxyl groups are believed to play a crucial role in scavenging free radicals and protecting cells from oxidative stress. Studies indicate that this compound can influence cellular antioxidation components such as superoxide dismutases and glutathione reductase, thereby enhancing cellular defense mechanisms against oxidative damage.

2. Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-negative bacteria like Escherichia coli, while exhibiting moderate activity against Gram-positive strains . The mechanism involves disruption of bacterial cell wall integrity and interference with metabolic processes.

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes. Notably, it has been identified as a d-GAP-competitive inhibitor of DXP synthase in E. coli, providing insights into its potential as a tool for studying enzyme mechanisms and developing new antimicrobial agents . The inhibition is concentration-dependent, with IC50 values indicating effective blocking at micromolar concentrations.

The biological activities of this compound can be attributed to its ability to form stable complexes with metal ions and interact with various biomolecules:

- Metal Chelation : The compound acts as a chelating agent, forming complexes with metal ions which can modulate enzymatic activities.

- DNA Interaction : Its hydroxyl groups enable hydrogen bonding with DNA, potentially affecting DNA structure and function, which could be leveraged in therapeutic applications.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). The results indicated that certain derivatives exhibited high activity against E. coli, while showing limited effects on Bacillus subtilis .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| A13 | 18 | High |

| A14 | 10 | Moderate |

Enzyme Inhibition Study

Another significant study focused on the enzyme inhibitory properties of this compound derivatives against DXP synthase. The results highlighted that specific structural modifications enhanced inhibitory potency:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Oxime A | 16.3 | Competitive |

| Oxime B | 40.5 | Non-competitive |

Metabolic Pathways

The metabolism of this compound involves various pathways where it interacts with enzymes and cofactors. Its derivatives can undergo reactions such as regioselective mono-benzylation under mild conditions, leading to different products like hydrazones and nitroso compounds.

Eigenschaften

CAS-Nummer |

5399-68-8 |

|---|---|

Molekularformel |

C7H7NO3 |

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |

InChI-Schlüssel |

YIAZXUFZAYNWTP-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Isomerische SMILES |

C1=CC(=C(C=C1O)O)/C=N\O |

Kanonische SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Key on ui other cas no. |

5399-68-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer as a ligand in the research?

A1: The research highlights the ability of this compound-formaldehyde polymer (2,4-DBO-F) to act as a polymeric ligand, forming complexes with various metal ions. [] This is significant because polymeric ligands can lead to the creation of materials with unique properties, potentially impacting fields like catalysis, material science, and coordination chemistry. The study specifically investigated its interaction with Cu(II), Ni(II), Co(II), Zn(II), oxovanadium(IV), and dioxouranium(VI) ions. [] Further research could explore the properties and potential applications of these metal-ligand complexes.

Q2: What spectroscopic techniques were used to characterize the this compound-formaldehyde polymer metal complexes and what information did they provide?

A2: The research utilized Infrared (IR) spectroscopy to analyze the structure of the synthesized polychelates. [] Shifts in the IR spectra compared to the free ligand provided information about the coordination sites of the metal ions with the 2,4-DBO-F polymer. Additionally, reflectance spectral data, alongside magnetic moment measurements, offered insights into the geometry and electronic structure of the metal complexes. [] These characterization techniques are crucial for understanding the nature of the metal-ligand bonding and the properties of the resulting complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.